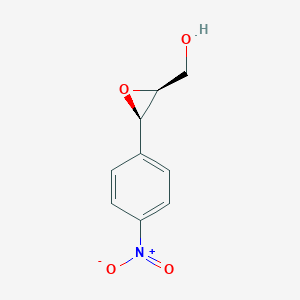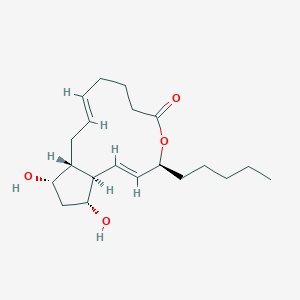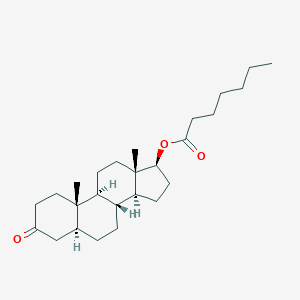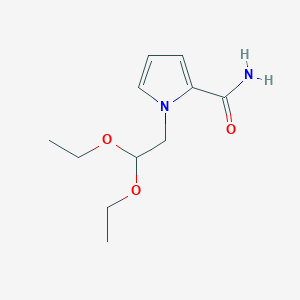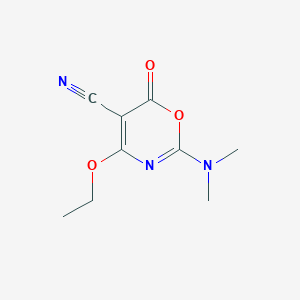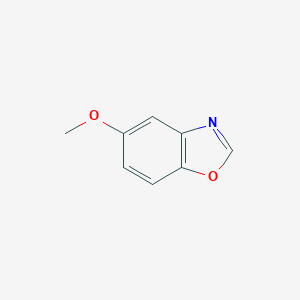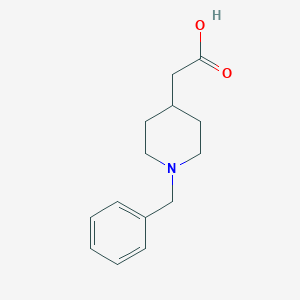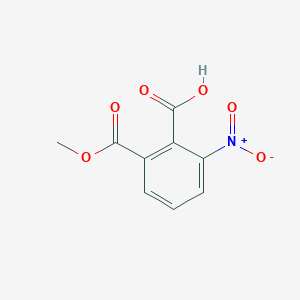
Diethyl (4-sulfamoylphenyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-sulfamoylphenyl) phosphate, also known as DSP, is a chemical compound that has been widely used in scientific research for various applications. DSP is a phosphatase inhibitor that has been shown to have significant effects on the biochemical and physiological processes in cells.
Aplicaciones Científicas De Investigación
Diethyl (4-sulfamoylphenyl) phosphate has been widely used in scientific research for various applications. One of the primary applications of Diethyl (4-sulfamoylphenyl) phosphate is as a phosphatase inhibitor. Diethyl (4-sulfamoylphenyl) phosphate has been shown to inhibit various phosphatases, including protein tyrosine phosphatases and alkaline phosphatases. This inhibition has been shown to have significant effects on cellular processes such as cell signaling, cell cycle regulation, and gene expression.
Mecanismo De Acción
The mechanism of action of Diethyl (4-sulfamoylphenyl) phosphate involves the inhibition of phosphatases. Phosphatases are enzymes that remove phosphate groups from proteins and other molecules. By inhibiting phosphatases, Diethyl (4-sulfamoylphenyl) phosphate prevents the removal of phosphate groups from proteins, leading to altered cellular processes. The exact mechanism of action of Diethyl (4-sulfamoylphenyl) phosphate is still being studied, but it is believed to involve the binding of Diethyl (4-sulfamoylphenyl) phosphate to the active site of phosphatases, preventing their activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Diethyl (4-sulfamoylphenyl) phosphate are numerous and varied. Diethyl (4-sulfamoylphenyl) phosphate has been shown to affect cell signaling pathways, leading to altered gene expression and cellular responses. Diethyl (4-sulfamoylphenyl) phosphate has also been shown to affect cell cycle regulation, leading to altered cell growth and division. Additionally, Diethyl (4-sulfamoylphenyl) phosphate has been shown to affect cellular metabolism, leading to altered energy production and utilization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Diethyl (4-sulfamoylphenyl) phosphate in lab experiments is its ability to inhibit phosphatases. This inhibition allows researchers to study the effects of altered phosphorylation on cellular processes. Additionally, Diethyl (4-sulfamoylphenyl) phosphate is relatively easy to synthesize and can be easily scaled up for commercial production. However, one of the limitations of using Diethyl (4-sulfamoylphenyl) phosphate is its potential for off-target effects. Diethyl (4-sulfamoylphenyl) phosphate has been shown to inhibit a wide range of phosphatases, and this inhibition can lead to unintended effects on cellular processes.
Direcciones Futuras
There are numerous future directions for research involving Diethyl (4-sulfamoylphenyl) phosphate. One area of research involves the development of more specific phosphatase inhibitors. By developing more specific inhibitors, researchers can study the effects of individual phosphatases on cellular processes. Additionally, researchers are exploring the use of Diethyl (4-sulfamoylphenyl) phosphate in the treatment of various diseases, including cancer and neurodegenerative diseases. Finally, researchers are exploring the use of Diethyl (4-sulfamoylphenyl) phosphate in the development of new therapeutic agents, including small molecule inhibitors and antibody-drug conjugates.
Conclusion:
In conclusion, Diethyl (4-sulfamoylphenyl) phosphate is a phosphatase inhibitor that has been widely used in scientific research for various applications. The synthesis of Diethyl (4-sulfamoylphenyl) phosphate is a relatively straightforward process, and the compound has numerous biochemical and physiological effects. While there are some limitations to using Diethyl (4-sulfamoylphenyl) phosphate in lab experiments, the compound has significant potential for future research and therapeutic applications.
Métodos De Síntesis
The synthesis of Diethyl (4-sulfamoylphenyl) phosphate involves the reaction of 4-aminophenol with diethyl phosphorochloridate in the presence of triethylamine and then treating the resulting product with sulfamic acid. The product is then purified by recrystallization to obtain pure Diethyl (4-sulfamoylphenyl) phosphate. The synthesis of Diethyl (4-sulfamoylphenyl) phosphate is a relatively straightforward process and can be easily scaled up for commercial production.
Propiedades
Número CAS |
1981-20-0 |
|---|---|
Nombre del producto |
Diethyl (4-sulfamoylphenyl) phosphate |
Fórmula molecular |
C10H16NO6PS |
Peso molecular |
309.28 g/mol |
Nombre IUPAC |
diethyl (4-sulfamoylphenyl) phosphate |
InChI |
InChI=1S/C10H16NO6PS/c1-3-15-18(12,16-4-2)17-9-5-7-10(8-6-9)19(11,13)14/h5-8H,3-4H2,1-2H3,(H2,11,13,14) |
Clave InChI |
XTOFAPRXSMHBMO-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)N |
SMILES canónico |
CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



